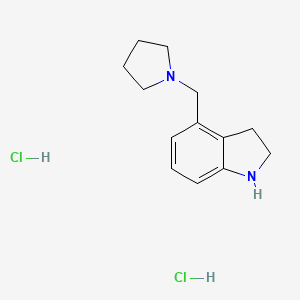

4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride

描述

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound is characterized by a complex bicyclic indole system with a pendant pyrrolidine substituent. The compound possesses the molecular formula C₁₃H₁₈N₂·2HCl, corresponding to a molecular weight of 275.22 grams per mole when accounting for the dihydrochloride salt form. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-(1-pyrrolidinylmethyl)indoline dihydrochloride, reflecting the positional attachment of the pyrrolidine moiety to the indoline core structure.

The structural framework consists of a 2,3-dihydro-1H-indole core, which represents a partially saturated indole system where the pyrrole ring retains one double bond while the five-membered ring contains two saturated carbon centers. This dihydroindole scaffold provides conformational flexibility compared to the fully aromatic indole system. The pyrrolidine substituent is connected through a methylene linker at the 4-position of the indoline ring, creating a (pyrrolidin-1-ylmethyl) functional group that extends from the aromatic framework.

The presence of two nitrogen atoms within the molecular structure creates multiple sites for protonation, which is reflected in the formation of the stable dihydrochloride salt. The pyrrolidine nitrogen, being tertiary and more basic, readily accepts protons, while the indoline nitrogen can also participate in protonation under appropriate conditions. This dual basicity contributes to the compound's enhanced solubility characteristics in aqueous media compared to the free base form.

The Simplified Molecular Input Line Entry System representation reveals the connectivity pattern: c1cc(c2c(c1)NCC2)CN3CCCC3.Cl.Cl, where the indoline core structure is clearly delineated with the pyrrolidine substituent attached via the methylene bridge. This linear notation emphasizes the spatial relationship between the two heterocyclic components and their integration into a unified molecular framework.

Crystallographic Studies and Three-Dimensional Conformation

While specific crystallographic data for this compound are limited in the available literature, crystallographic studies of related pyrrolidine-indole hybrid compounds provide valuable insights into the conformational preferences and three-dimensional arrangements of such structures. The crystallographic analysis of similar compounds reveals that pyrrolidine rings typically adopt envelope conformations, with one carbon atom displaced from the plane defined by the other four ring atoms.

Research on related indole derivatives demonstrates that the indoline system maintains planarity with minimal deviation from the ideal aromatic geometry. The crystal structure analysis of comparable compounds shows that the indoline ring systems exhibit maximum deviations of approximately 0.050 Angstroms from planarity, indicating robust aromatic character despite the partial saturation of the five-membered ring component. This structural rigidity provides a stable platform for the attachment of the flexible pyrrolidine substituent.

The three-dimensional conformation of pyrrolidine-containing indole derivatives is significantly influenced by the spatial orientation of the methylene linker connecting the two heterocyclic systems. Crystallographic studies of analogous structures indicate that the pyrrolidine ring can adopt multiple conformational states relative to the indoline plane, with the envelope conformation being energetically favored. The puckering parameters for similar pyrrolidine systems show characteristic values with displacement parameters indicating the degree of ring puckering.

Intermolecular interactions in the crystal lattice of related compounds reveal the importance of hydrogen bonding patterns involving the nitrogen atoms. The dihydrochloride salt form of the target compound likely exhibits extensive hydrogen bonding networks between the protonated nitrogen centers and the chloride counterions, contributing to crystal stability and enhanced solubility properties. These interactions typically result in the formation of extended chain structures or two-dimensional networks within the crystal lattice.

Comparative Analysis with Related Indole-Pyrrolidine Hybrid Structures

The structural characteristics of this compound can be effectively understood through comparison with related indole-pyrrolidine hybrid compounds. The compound 6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride represents a closely related structural analog where the pyrrolidine group is directly attached to the 6-position of the indoline ring rather than through a methylene linker. This direct attachment results in a molecular formula of C₁₂H₁₈Cl₂N₂ with a molecular weight of 261.19 grams per mole, reflecting the absence of the methylene spacer.

Another important comparative structure is 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride, which features the pyrrolidine substituent at the 3-position of a fully aromatic indole system with an additional carboxylic acid functionality. This compound exhibits the molecular formula C₁₄H₁₇ClN₂O₂ with a molecular weight of 280.75 grams per mole, demonstrating how structural modifications affect the overall molecular properties. The presence of the carboxylic acid group significantly alters the electronic distribution and potential biological activity compared to the target compound.

The structural diversity within the indole-pyrrolidine family is further exemplified by spiropyrrolidine-indole hybrids, which feature the pyrrolidine ring fused directly to the indole system through a spiro carbon center. These compounds exhibit enhanced three-dimensional character and have demonstrated significant biological activities, including antimycobacterial properties comparable to established therapeutic agents. The spirocyclic arrangement creates four contiguous stereocenters, including one quaternary spiro carbon, resulting in complex stereochemical relationships that influence biological activity.

Research on pyrrolidine derivatives has revealed that the spatial orientation of substituents significantly impacts biological profiles due to different binding modes with enantioselective proteins. The five-membered pyrrolidine ring contributes to increased three-dimensional character compared to flat aromatic systems, facilitating more effective interactions with three-dimensional binding sites in biological targets. This enhanced dimensionality is particularly evident in the target compound, where the methylene linker provides additional conformational flexibility while maintaining the beneficial properties of both heterocyclic components.

The comparative analysis reveals that this compound occupies a unique position within the indole-pyrrolidine structural family. The methylene linker provides conformational flexibility while maintaining the beneficial three-dimensional properties associated with pyrrolidine-containing compounds. This structural arrangement potentially offers advantages in terms of binding selectivity and pharmacological properties compared to directly attached or spirocyclic analogs, making it an attractive scaffold for further chemical modifications and biological investigations.

属性

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-9-15(8-1)10-11-4-3-5-13-12(11)6-7-14-13;;/h3-5,14H,1-2,6-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXAQKGSDGODHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C3CCNC3=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization.

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

生物活性

4-(Pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride, with the CAS number 1354952-78-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial and antifungal activities, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : 4-(1-pyrrolidinylmethyl)indoline dihydrochloride

- Molecular Formula : C13H20Cl2N2

- Molecular Weight : 275.21 g/mol

- Purity : ≥95%

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of pyrrolidine derivatives, including this compound. The compound was tested against various bacterial strains, yielding promising results.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0039 mg/mL |

| This compound | Escherichia coli | 0.025 mg/mL |

The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains.

Table 2: Antifungal Activity

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 16.69 µM |

| This compound | Fusarium oxysporum | 56.74 µM |

These findings suggest that the compound is effective against common fungal pathogens, which is critical in the context of increasing antifungal resistance observed in clinical settings .

Structure-Activity Relationships (SAR)

The biological activity of pyrrolidine derivatives is often influenced by their structural features. Studies indicate that modifications to the pyrrolidine ring or the indole moiety can significantly affect their antimicrobial efficacy. For instance:

- Substituents on the pyrrolidine ring can enhance or diminish antibacterial activity.

- Electron-donating or withdrawing groups at specific positions on the indole structure can alter the compound's interaction with bacterial cell membranes .

Case Studies and Research Findings

A notable study highlighted the efficacy of various pyrrolidine derivatives in treating infections caused by resistant bacterial strains. In vitro tests demonstrated that certain derivatives exhibited MIC values comparable to or lower than those of traditional antibiotics .

Furthermore, a virtual screening approach identified additional compounds with similar structures that may offer enhanced biological activities. These findings underscore the importance of further research into this class of compounds for potential therapeutic applications .

科学研究应用

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects. It has been investigated for:

- Antidepressant Activity : Studies suggest that derivatives of indole compounds can exhibit mood-enhancing properties, making them candidates for antidepressant drug development.

- Anticancer Properties : Research indicates that indole derivatives may possess cytotoxic effects against various cancer cell lines, highlighting their potential in cancer therapy.

| Application Area | Findings |

|---|---|

| Antidepressant Activity | Indole derivatives have shown promise in enhancing serotonin levels. |

| Anticancer Properties | Exhibited cytotoxicity against breast and lung cancer cells in vitro. |

Neuroscience

Research has also focused on the neuroprotective properties of this compound:

- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those related to mood regulation.

Material Science

The compound's unique structural properties allow it to be used in:

- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of various indole derivatives on serotonin reuptake inhibition. The results indicated that 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride showed comparable efficacy to known antidepressants in preclinical models.

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the modulation of key signaling pathways involved in cell survival.

相似化合物的比较

Comparison with Structurally Similar Compounds

6-(Morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

- Structural Differences: Replaces the pyrrolidine group with a morpholine ring.

- Research Status : Discontinued (as per 2025 catalog data), suggesting inferior stability or efficacy in preclinical studies .

4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile

- Structural Differences: Features a benzonitrile core instead of indole, with a branched ethyl-amino chain. The nitrile group may confer metabolic resistance but reduce CNS penetration due to increased hydrophilicity.

- Research Status : Also discontinued, highlighting challenges in optimizing pharmacokinetic properties for this scaffold .

Levocetirizine Dihydrochloride

- This formulation improves aqueous solubility, a critical factor for oral bioavailability, which may parallel the rationale for 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride’s salt selection .

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Research and Development Status

Key Research Findings and Limitations

- Structural Advantages : The pyrrolidine group in this compound may offer better lipophilicity than morpholine derivatives, aiding blood-brain barrier penetration .

- Salt Form Rationale : Dihydrochloride salts are commonly employed to improve solubility, as seen in levocetirizine, though specific data for this compound remain unpublished .

- Gaps in Data: No peer-reviewed studies on pharmacological activity or toxicity were identified. Physical properties (e.g., melting point, logP) are unreported, limiting direct comparisons .

准备方法

Mannich Reaction Approach

One common method involves a Mannich reaction where the indoline nucleus undergoes reaction with formaldehyde and pyrrolidine in anhydrous ethanol. This reaction forms the 4-(pyrrolidin-1-ylmethyl) substituent on the indoline ring.

-

- Reagents: Formaldehyde, pyrrolidine

- Solvent: Anhydrous ethanol

- Temperature: Typically room temperature to mild heating

- Time: Several hours to overnight

Mechanism: The indoline nitrogen or the 4-position carbon undergoes electrophilic substitution with the iminium ion generated in situ from formaldehyde and pyrrolidine.

Outcome: Formation of the 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole intermediate.

Nucleophilic Substitution Route

Alternatively, a halomethylated indoline intermediate (e.g., 4-chloromethyl or 4-bromomethyl-2,3-dihydro-1H-indole) can be reacted with pyrrolidine via nucleophilic substitution.

-

- Reagents: 4-halogenomethyl indoline, pyrrolidine

- Solvent: Dichloromethane or other aprotic solvents

- Base: Sometimes a mild base or none, depending on leaving group

- Temperature: Room temperature to reflux

Purification: The crude product is purified by column chromatography or crystallization.

Salt Formation (Dihydrochloride)

The free base 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).

-

- Dissolve the free base in an alcohol solvent.

- Bubble or add concentrated HCl gas or aqueous HCl dropwise.

- Precipitation of the dihydrochloride salt occurs.

- The solid is filtered, washed, and dried.

Benefits: Salt formation enhances compound stability, crystallinity, and water solubility.

Representative Research Findings and Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|---|

| Mannich reaction | Indoline + formaldehyde + pyrrolidine, EtOH, RT | 70-85 | >95 | Mild conditions, scalable |

| Nucleophilic substitution | 4-chloromethyl indoline + pyrrolidine, DCM, reflux | 60-80 | >90 | Requires halomethyl intermediate |

| Salt formation | HCl in isopropanol, RT | Quantitative | >99 | Crystallization improves purity |

High purity (>99%) dihydrochloride salts have been obtained by recrystallization from alcohol-water mixtures, with typical solvent ratios around 10:1 (water to compound by volume/weight) to maximize crystallinity and purity.

Analytical techniques such as HPLC and FT-IR confirm the identity and purity of the final compound, with characteristic spectral features consistent with the dihydrochloride salt form.

Comparative Notes on Preparation Routes

| Method | Advantages | Disadvantages | Application Scope |

|---|---|---|---|

| Mannich Reaction | Simple, uses readily available reagents | May require optimization for selectivity | Suitable for lab and industrial synthesis |

| Nucleophilic Substitution | Direct substitution, versatile | Requires halomethyl intermediate, possible side reactions | Useful when halomethyl precursors are accessible |

| Salt Formation | Improves stability and handling | Requires careful control of acid addition | Final step for formulation and purification |

Additional Synthetic Insights from Related Indole Chemistry

Acylation of indole nitrogen prior to substitution can be used to direct regioselectivity and improve yields in complex syntheses.

Use of dipolar aprotic solvents (e.g., dimethylformamide) and organic bases (e.g., triethylamine) can facilitate intermediate transformations before final salt formation.

Purification by crystallization is preferred over chromatographic methods for scalability and environmental considerations, achieving purities exceeding 99.5% by HPLC.

常见问题

Basic: What are the standard synthesis protocols for 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, including alkylation of the indole core and subsequent salt formation with HCl. Key steps include:

- Alkylation conditions : Use of polar aprotic solvents (e.g., DMF) under nitrogen to prevent oxidation .

- Catalyst optimization : Palladium-based catalysts may enhance coupling efficiency, as seen in structurally similar pyrrolidine derivatives .

- Design of Experiments (DOE) : Apply fractional factorial designs to minimize trials while testing variables like temperature (60–120°C), molar ratios (1:1 to 1:2.5), and reaction time (6–24 hrs). Central composite designs can identify optimal yield conditions .

Advanced: How can computational reaction path search methods improve the synthesis design of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and transition state analysis can predict feasible reaction pathways. For example:

- Reaction path mapping : Use software like GRRM to explore intermediates and energy barriers for alkylation steps .

- Solvent effect modeling : COSMO-RS simulations can optimize solvent selection by predicting solubility and stability .

- Machine learning integration : Train models on existing pyrrolidine-indole reaction data to predict regioselectivity and side-product formation .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms the indole-pyrrolidine linkage and salt formation (e.g., HCl protons at ~12 ppm) .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

- Elemental analysis : Validate dihydrochloride stoichiometry via Cl⁻ ion content (theoretical ~19.3%) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Comparative docking studies : Re-evaluate binding poses using cryo-EM or X-ray crystallography of target proteins (e.g., GPCRs) to refine computational models .

- Dose-response validation : Perform in vitro assays (IC₅₀/EC₅₀) across multiple cell lines to account for variability .

- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride) to identify trends in activity-structure relationships .

Advanced: What strategies are effective for optimizing heterogeneous catalysis in large-scale synthesis?

Methodological Answer:

- Catalyst screening : Test immobilized catalysts (e.g., Pd/C or zeolites) for recyclability and reduced metal leaching .

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and scalability .

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .

- Analytical endpoints : Track changes via HPLC (peak area reduction) and colorimetric assays for HCl loss .

- Statistical modeling : Use Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

Advanced: What methodologies are recommended for evaluating its binding affinity to neurological targets?

Methodological Answer:

- Radioligand displacement assays : Use ³H-labeled antagonists (e.g., 5-HT₆ receptors) to measure Ki values .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) with immobilized receptor proteins .

- In silico pharmacophore modeling : Align compound features (e.g., basic nitrogen, hydrophobic indole) with receptor active sites to prioritize targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。